ST1936

Description

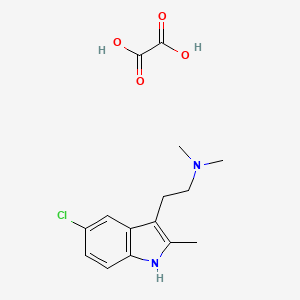

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYMELKKLOFABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045649 | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-81-7 | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST-1936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5ZNV2CHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ST1936: A Comprehensive Technical Guide to its Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST1936, a selective serotonin 6 (5-HT6) receptor agonist, has emerged as a valuable pharmacological tool for elucidating the physiological roles of this receptor and as a potential therapeutic agent for cognitive disorders and depression. This technical guide provides an in-depth analysis of the binding affinity and selectivity profile of this compound. Quantitative data from radioligand binding and functional assays are presented in structured tables for clarity. Detailed experimental methodologies for these assays are provided, alongside diagrams of the 5-HT6 receptor signaling pathway and experimental workflows to facilitate a comprehensive understanding of its mechanism of action and pharmacological characteristics.

Introduction

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is implicated in various physiological processes, including cognition, memory, and mood regulation. Its unique pharmacological profile and distribution have made it an attractive target for the development of novel therapeutics. This compound (2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine) is a potent and selective agonist for the 5-HT6 receptor, exhibiting nanomolar affinity.[1][2] This document serves as a comprehensive resource on the binding characteristics and selectivity of this compound, intended to support further research and drug development efforts.

Binding Affinity and Selectivity Profile

The binding affinity of this compound has been characterized primarily through competitive radioligand binding assays. The data consistently demonstrate a high affinity for the human 5-HT6 receptor. Its selectivity has been assessed against a panel of other serotonin receptor subtypes.

Table 1: Binding Affinity (Ki) of this compound at Serotonin Receptors

| Receptor | Ki (nM) |

| 5-HT6 | 31 |

| 5-HT1A | >1000 |

| 5-HT1B | >1000 |

| 5-HT1D | >1000 |

| 5-HT2A | >1000 |

| 5-HT2B | >1000 |

| 5-HT2C | >1000 |

| 5-HT3 | >1000 |

| 5-HT4 | >1000 |

| 5-HT5A | >1000 |

| 5-HT7 | 168 |

| Serotonin Transporter (SERT) | >1000 |

Data compiled from publicly available information.

As indicated in Table 1, this compound displays a significant and selective affinity for the 5-HT6 receptor. While it shows some affinity for the 5-HT7 receptor, it is considerably weaker than its interaction with the 5-HT6 receptor. Its affinity for other tested serotonin receptor subtypes and the serotonin transporter is negligible, highlighting its selectivity within the serotonergic system. A broader selectivity screen against a wider panel of non-serotonergic GPCRs is not extensively documented in publicly available literature.

Functional Activity

This compound acts as a functional agonist at the 5-HT6 receptor, stimulating downstream signaling pathways. The primary signaling cascade initiated by the 5-HT6 receptor is the activation of adenylyl cyclase via Gs protein coupling, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).

Table 2: Functional Potency (EC50) of this compound

| Assay | Cell Line | Parameter | EC50 (nM) |

| cAMP Accumulation | BHK Fibroblasts | cAMP Production | 16 |

Data compiled from publicly available information.

The EC50 value of 16 nM in a cAMP accumulation assay demonstrates the potent agonist activity of this compound at the 5-HT6 receptor.

Signaling Pathways

Activation of the 5-HT6 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. While the canonical pathway involves Gs protein-mediated adenylyl cyclase activation and cAMP production, further research has elucidated a more complex signaling network.

References

An In-Depth Technical Guide to the Pharmacological Profile of ST1936

For Researchers, Scientists, and Drug Development Professionals

ST1936, with the chemical name 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a selective and potent agonist of the serotonin 6 (5-HT6) receptor.[1][2] This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, functional activity, and pharmacokinetic profile, supported by detailed experimental methodologies and visual representations of its mechanism of action.

Binding Affinity and Selectivity

This compound exhibits a nanomolar affinity for the human 5-HT6 receptor. Its selectivity has been evaluated against a panel of other receptors, demonstrating a preference for the 5-HT6 receptor.

Table 1: Binding Affinity (Ki) of this compound at Various Receptors

| Receptor | Species | Ki (nM) |

| 5-HT6 | Human | 13[1] |

| 5-HT7 | Human | 168[1] |

| 5-HT2B | Human | 245[1] |

| α2-adrenergic | Human/Rat | 300 |

Functional Activity

This compound acts as a full agonist at the 5-HT6 receptor, which is a Gs-protein-coupled receptor (GPCR). Activation of the 5-HT6 receptor by this compound initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway further modulates the activity of downstream effectors, including protein kinase A (PKA), extracellular signal-regulated kinases 1/2 (ERK1/2), and the non-receptor tyrosine kinase, Fyn.

Signaling Pathway of this compound at the 5-HT6 Receptor

Caption: this compound-mediated 5-HT6 receptor signaling cascade.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and its primary metabolites, ST4166 (N-oxide) and ST5523 (N-demethyl), have been characterized in rats following intraperitoneal administration.

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Rats (20 mg/kg, i.p.)

| Compound | Matrix | Tmax (h) | Elimination Half-life (h) | Brain/Plasma AUC Ratio |

| This compound | Plasma | ~0.25 | ~1 | 53 |

| Brain | ~0.25 | ~1 | ||

| ST4166 | Plasma | 0.25 - 0.5 | ~1 | 0.10 |

| Brain | 0.25 - 0.5 | ~1 | ||

| ST5523 | Plasma | ~0.25 | ~1 | 11 |

| Brain | ~1 | ~1 |

These data indicate that this compound is rapidly absorbed and readily crosses the blood-brain barrier, achieving significantly higher concentrations in the brain compared to plasma. Its metabolites also have short half-lives.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

This assay is employed to determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Protocol Details:

-

Membrane Preparation: Membranes are prepared from HEK-293 cells stably expressing the human 5-HT6 receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is then resuspended in the final assay buffer.

-

Binding Reaction: The assay is typically performed in a 96-well plate format. A constant concentration of a suitable radioligand, such as [³H]-lysergic acid diethylamide ([³H]-LSD), is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.

-

Separation and Quantification: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand. The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

This assay measures the ability of this compound to stimulate the production of cAMP, a key second messenger in the 5-HT6 receptor signaling pathway.

Experimental Workflow for cAMP Assay

Caption: Workflow for measuring agonist-induced cAMP production.

Protocol Details:

-

Cell Culture and Stimulation: HEK-293 cells stably expressing the 5-HT6 receptor are cultured to an appropriate confluency. The cells are then harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP. The cells are then stimulated with varying concentrations of this compound for a defined period.

-

cAMP Measurement: Following stimulation, the cells are lysed, and the intracellular cAMP concentration is measured. Several methods can be employed for cAMP quantification, including Homogeneous Time-Resolved Fluorescence (HTRF), LANCE® TR-FRET assays, and AlphaScreen® technology. These are competitive immunoassays where endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the 5-HT6 receptor. Its high affinity, selectivity, and potent agonist activity, coupled with its ability to penetrate the central nervous system, make it a suitable candidate for in vitro and in vivo studies. The detailed pharmacological profile and experimental methodologies provided in this guide offer a solid foundation for researchers and drug development professionals working in the field of serotonergic neurotransmission and related disorders.

References

ST1936: A Technical Guide for Investigating the Serotonergic System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936, chemically known as 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a valuable pharmacological tool for elucidating the complex roles of the serotonergic system in neural function and disease. While primarily characterized as a potent and selective agonist for the serotonin 6 (5-HT6) receptor, its broader receptor interaction profile, including modest affinity for the 5-HT1A receptor, allows for a multifaceted investigation of serotonin-mediated signaling pathways. This guide provides a comprehensive overview of this compound, its pharmacological properties, and detailed experimental protocols for its application in serotonergic system research, with a particular focus on its interactions with both the 5-HT6 and 5-HT1A receptors.

Pharmacological Profile of this compound

This compound exhibits a high affinity for the human 5-HT6 receptor, with a reported Ki value of 13 nM.[1] Its selectivity for the 5-HT6 receptor is notable, though it does display measurable affinity for other serotonin receptor subtypes, including 5-HT7 and 5-HT2B, as well as for the α2-adrenergic receptor.[1] The compound's interaction with the 5-HT1A receptor is characterized by a lower affinity compared to its primary target.

Quantitative Data: Receptor Binding Affinities of this compound

| Receptor Subtype | Ki (nM) | Species | Reference |

| Human 5-HT6 | 13 | Human | [1] |

| Human 5-HT7 | 168 | Human | [1] |

| Human 5-HT2B | 245 | Human | [1] |

| Human α2-adrenergic | 300 | Human | |

| Rat α2-adrenergic | 300 | Rat |

Signaling Pathways

5-HT6 Receptor Signaling

The 5-HT6 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can influence a variety of downstream cellular processes, including gene expression and neuronal excitability.

References

An In-depth Technical Guide to the Discovery and Synthesis of Emixustat Hydrochloride (ST1936)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emixustat hydrochloride, also known as ST1936 or ACU-4429, is a first-in-class, orally bioavailable, small molecule that acts as a modulator of the visual cycle.[1][2][3] It is a non-retinoid inhibitor of the retinal pigment epithelium-specific 65 kDa protein (RPE65), a critical enzyme in the regeneration of visual chromophore.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Emixustat hydrochloride.

A note on nomenclature: While the designation "this compound" has been associated with other compounds in preclinical research, in the context of clinical development for retinal diseases, this compound refers to Emixustat hydrochloride.

Discovery and Development

Emixustat was invented by the British-American chemist, Ian L. Scott. It was developed by Acucela Inc., which later partnered with Otsuka Pharmaceutical Company for its clinical development. The rationale for its development stems from the understanding that the accumulation of toxic byproducts of the visual cycle, such as N-retinylidene-N-retinylethanolamine (A2E), contributes to the pathogenesis of retinal degenerative diseases like age-related macular degeneration (AMD) and Stargardt disease. By slowing down the visual cycle, Emixustat aims to reduce the formation of these toxic metabolites. Emixustat has undergone extensive clinical evaluation and is currently in Phase 3 trials for dry age-related macular degeneration.

Synthesis of Emixustat Hydrochloride

The synthesis of Emixustat hydrochloride involves a multi-step process. While the precise, proprietary details of the manufacturing process are not fully public, the scientific literature, including publications on the synthesis of its derivatives, outlines a general synthetic strategy. The core of this strategy often involves a three-component Mannich reaction.

A plausible synthetic route can be summarized as follows:

-

Preparation of the Alkoxyacetophenone Intermediate: The synthesis typically starts with the appropriate hydroxyacetophenone, which is alkylated to introduce the desired side chain.

-

Mannich Reaction: A key step is the Mannich reaction involving the alkoxyacetophenone, formaldehyde (or a precursor like paraformaldehyde), and a chiral amine, such as (S)-(-)-α-methylbenzylamine. This reaction establishes the aminoketone backbone with the desired stereochemistry.

-

Reduction of the Ketone: The ketone group in the Mannich base is then reduced to a hydroxyl group to form the final γ-amino alcohol structure of Emixustat.

-

Purification and Salt Formation: The resulting compound is purified, and the hydrochloride salt is formed to enhance its stability and solubility.

Mechanism of Action

Emixustat hydrochloride is a potent inhibitor of RPE65, the isomerohydrolase in the retinal pigment epithelium. RPE65 catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the visual cycle. By inhibiting this enzyme, Emixustat reduces the rate of regeneration of 11-cis-retinal, the chromophore that binds to opsin to form rhodopsin. This modulation of the visual cycle leads to a decrease in the concentration of all-trans-retinal, a precursor to the toxic bisretinoid A2E.

Quantitative Data

The following tables summarize the key quantitative data for Emixustat hydrochloride from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Emixustat Hydrochloride

| Parameter | Value | Species/System | Reference |

| IC50 (RPE65 Isomerase Activity) | 4.4 nM | Bovine RPE microsomes | |

| IC50 (11-cis-retinol production) | 232 ± 3 nM | Not Specified |

Table 2: In Vivo Efficacy of Emixustat Hydrochloride

| Parameter | Value | Species | Reference |

| ED50 (Reduction of 11-cis retinal) | 0.18 mg/kg | Wild-type mice | |

| ED50 (Reduction of A2E levels) | 0.47 mg/kg | Abca4-/- mice | |

| ED50 (Reduction of retinal neovascularization) | 0.46 mg/kg | Rodent model of retinopathy of prematurity |

Table 3: Pharmacokinetic Parameters of Emixustat Hydrochloride in Healthy Volunteers (14-day oral administration)

| Dose | Tmax (median, hours) | t1/2 (mean, hours) | Cmax (mean) | AUC(0-24) (mean) | Reference |

| 5 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |

| 10 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |

| 20 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |

| 30 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose | |

| 40 mg | 3.0 - 5.0 | 4.6 - 7.9 | Proportional to dose | Proportional to dose |

Experimental Protocols

RPE65 Inhibition Assay (In Vitro)

This protocol is a generalized representation based on methods described in the literature.

-

Preparation of RPE Microsomes:

-

Isolate retinal pigment epithelium (RPE) from bovine eyes.

-

Homogenize the RPE cells in a suitable buffer and centrifuge to pellet the microsomes.

-

Resuspend the microsomes in a buffer containing a protease inhibitor cocktail.

-

-

Inhibition Assay:

-

Pre-incubate the RPE microsomes with varying concentrations of Emixustat hydrochloride or vehicle control at room temperature for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate, all-trans-retinol, and co-factors such as fatty acids.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Extraction and Analysis:

-

Stop the reaction by adding a solvent like methanol or ethanol.

-

Extract the retinoids from the reaction mixture using an organic solvent (e.g., hexane).

-

Evaporate the organic solvent and redissolve the retinoid extract in a suitable mobile phase.

-

Analyze the production of 11-cis-retinol using high-performance liquid chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Quantify the amount of 11-cis-retinol produced in the presence and absence of the inhibitor.

-

Calculate the percentage of inhibition for each concentration of Emixustat.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Signaling Pathway

Caption: Inhibition of the Visual Cycle by Emixustat (this compound).

Experimental Workflow

Caption: General Experimental Workflow for Emixustat (this compound) Development.

References

In-Vitro Characterization of ST1936: A Technical Guide to its Agonist Activity at the 5-HT6 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of ST1936, a selective agonist of the serotonin 6 (5-HT6) receptor. This compound serves as a critical tool for investigating the physiological roles of the 5-HT6 receptor, a promising target for cognitive enhancement and the treatment of neuropsychiatric disorders. This document outlines the key binding and functional parameters of this compound, details the experimental methodologies for its characterization, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's in-vitro activity, facilitating a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Species | Ki (nM) | Reference |

| 5-HT6 | Human | 13 | [1] |

| 5-HT7 | Human | 168 | [1] |

| 5-HT2B | Human | 245 | [1] |

| α2 Adrenergic | Human/Rat | 300 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Assay | Parameter | Value (µM) | Notes | Reference |

| Glutamatergic Transmission | IC50 | 1.3 | Reduction of spontaneous excitatory postsynaptic currents. | [1] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

Signaling Pathways of this compound at the 5-HT6 Receptor

This compound, as a 5-HT6 receptor agonist, primarily initiates intracellular signaling through the Gs alpha subunit of its coupled G protein. This activation leads to a cascade of events, including the canonical cAMP pathway and alternative signaling routes.

Gs-cAMP Signaling Pathway

Activation of the 5-HT6 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and modulates the transcription of genes involved in neuronal plasticity and cognitive function.

Fyn Kinase and ERK1/2 Signaling Pathway

In addition to the canonical Gs-cAMP pathway, the 5-HT6 receptor can signal through alternative, G protein-independent mechanisms. This compound has been shown to induce the phosphorylation of Fyn, a Src family tyrosine kinase. Fyn kinase, in turn, can activate the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is also implicated in synaptic plasticity and cellular growth.

Experimental Protocols

Detailed methodologies are crucial for the accurate in-vitro characterization of this compound. The following sections provide representative protocols for key experiments.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT6 receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT6 receptor (e.g., HEK293 cells).

-

Assay Buffer: Utilize an appropriate buffer, such as 50 mM Tris-HCl, containing 10 mM MgCl2 and 0.5 mM EDTA, at pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]LSD), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Agonist Activity

This protocol outlines a method to measure the ability of this compound to stimulate cAMP production, a hallmark of 5-HT6 receptor activation.

Methodology:

-

Cell Culture: Culture cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells) in a 96-well plate until they reach a suitable confluency.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthone (IBMX), to prevent the degradation of cAMP.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration to construct a dose-response curve. From this curve, determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

This compound is a potent and selective 5-HT6 receptor agonist with a well-defined in-vitro pharmacological profile. Its high affinity for the 5-HT6 receptor and its ability to act as a full agonist, stimulating both canonical Gs-cAMP and alternative Fyn-ERK1/2 signaling pathways, make it an invaluable tool for elucidating the complex roles of the 5-HT6 receptor in the central nervous system. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers to further investigate the therapeutic potential of targeting the 5-HT6 receptor.

References

ST1936: A Deep Dive into its Downstream Signaling Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

ST1936 is a potent and selective agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. The 5-HT6 receptor is a compelling therapeutic target for a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Understanding the precise downstream signaling cascades initiated by this compound is paramount for elucidating its mechanism of action and advancing the development of novel therapeutics targeting the 5-HT6 receptor. This technical guide provides a comprehensive overview of the known downstream effects of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Signaling Pathways Activated by this compound

This compound, upon binding to the 5-HT6 receptor, primarily activates the Gs alpha subunit of the heterotrimeric G-protein complex. This event triggers a cascade of intracellular signaling events, leading to the modulation of multiple downstream effectors. The principal signaling pathways affected by this compound are:

-

The Gs/cAMP/PKA Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to a significant increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2] cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate a multitude of downstream protein targets, thereby regulating diverse cellular functions.

-

The Fyn/ERK Pathway: this compound has been demonstrated to induce the phosphorylation and subsequent activation of the non-receptor tyrosine kinase Fyn.[1][2] Activated Fyn can then phosphorylate and activate the Extracellular signal-Regulated Kinase (ERK) 1 and 2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is crucial for regulating processes such as cell growth, differentiation, and synaptic plasticity.

-

Intracellular Calcium Mobilization: Treatment with this compound has been shown to elicit an increase in intracellular calcium (Ca2+) concentrations.[1] The precise mechanism of this calcium release is still under investigation but is a critical downstream consequence of 5-HT6 receptor activation by this compound.

Quantitative Analysis of this compound-Mediated Signaling

The following tables summarize the quantitative effects of this compound on its primary downstream signaling pathways as determined in HEK293 cells stably expressing the human 5-HT6 receptor.

Table 1: Effect of this compound on Intracellular cAMP Levels

| Parameter | Value | Cell Line | Reference |

| Basal cAMP (pmol/well) | 0.4 ± 0.1 | HEK293-h5-HT6 | |

| This compound (1 µM) stimulated cAMP (pmol/well) | 12.5 ± 1.5 | HEK293-h5-HT6 | |

| EC50 for cAMP stimulation | 100 nM | HEK293-h5-HT6 |

Table 2: Effect of this compound on Fyn Kinase Phosphorylation

| Treatment | Fold Increase in p-Fyn (Tyr416) | Cell Line | Reference |

| This compound (1 µM) | 2.5 ± 0.3 | HEK293-h5-HT6 |

Table 3: Effect of this compound on ERK1/2 Phosphorylation

| Treatment | Fold Increase in p-ERK1/2 (Thr202/Tyr204) | Cell Line | Reference |

| This compound (1 µM) | 3.0 ± 0.4 | HEK293-h5-HT6 |

Table 4: Effect of this compound on Intracellular Calcium Concentration

| Treatment | Peak [Ca2+]i (nM) | Cell Line | Reference | | --- | --- | --- | | Basal | 100 ± 15 | HEK293-h5-HT6 | | | this compound (1 µM) | 350 ± 40 | HEK293-h5-HT6 | |

Visualizing the Signaling Cascades

The following diagrams illustrate the downstream signaling pathways activated by this compound.

Caption: this compound signaling pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Intracellular cAMP Measurement Assay

Objective: To quantify the levels of intracellular cAMP in response to this compound treatment.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor (HEK293-h5-HT6).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS).

-

3-isobutyl-1-methylxanthine (IBMX).

-

This compound.

-

Forskolin (positive control).

-

cAMP competitive immunoassay kit (e.g., from PerkinElmer, Cisbio).

-

96-well white opaque microplates.

-

Plate reader capable of measuring luminescence or fluorescence.

Procedure:

-

Cell Culture: Culture HEK293-h5-HT6 cells in DMEM with supplements at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells into a 96-well white opaque microplate at a density of 50,000 cells/well and allow them to attach overnight.

-

Assay Buffer Preparation: Prepare an assay buffer containing DMEM and 0.5 mM IBMX to inhibit phosphodiesterase activity.

-

Cell Treatment:

-

Wash the cells once with PBS.

-

Add 50 µL of assay buffer to each well.

-

Add 50 µL of this compound at various concentrations (e.g., 10 nM to 10 µM) to the respective wells.

-

For the positive control, add a known concentration of forskolin.

-

For the basal control, add assay buffer alone.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Perform the competitive immunoassay as per the kit protocol.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Calculate the concentration of cAMP in each sample from the standard curve.

-

Plot the cAMP concentration against the log of the this compound concentration to determine the EC50 value.

-

Caption: Workflow for cAMP assay.

Western Blotting for Phospho-Fyn and Phospho-ERK1/2

Objective: To detect and quantify the phosphorylation of Fyn and ERK1/2 in response to this compound treatment.

Materials:

-

HEK293-h5-HT6 cells.

-

Cell culture reagents as described above.

-

This compound.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-Fyn (Tyr416), rabbit anti-Fyn, rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment:

-

Culture and seed HEK293-h5-HT6 cells in 6-well plates.

-

Treat the cells with this compound (1 µM) for 15 minutes.

-

Include an untreated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal.

-

Caption: Workflow for Western Blotting.

Intracellular Calcium Measurement

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Materials:

-

HEK293-h5-HT6 cells.

-

Cell culture reagents as described above.

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

This compound.

-

Ionomycin (positive control).

-

EGTA.

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities.

Procedure:

-

Cell Seeding: Seed HEK293-h5-HT6 cells onto black-walled, clear-bottom 96-well plates and allow them to attach overnight.

-

Dye Loading:

-

Prepare a loading buffer containing HBSS, 2-5 µM Fura-2 AM or Fluo-4 AM, and 0.02% Pluronic F-127.

-

Wash the cells once with HBSS.

-

Add 100 µL of loading buffer to each well.

-

Incubate the plate at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing: Wash the cells twice with HBSS to remove excess dye.

-

Calcium Measurement:

-

Add 100 µL of HBSS to each well.

-

Place the plate in the fluorescence reader.

-

Establish a baseline fluorescence reading for 1-2 minutes.

-

Add this compound (1 µM) to the wells and immediately start recording the fluorescence signal for 5-10 minutes.

-

For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm.

-

For Fluo-4, measure the fluorescence intensity at an excitation of ~490 nm and emission of ~520 nm.

-

At the end of the experiment, add ionomycin to obtain the maximum fluorescence signal (Fmax) and then EGTA to obtain the minimum fluorescence signal (Fmin).

-

-

Data Analysis:

-

Calculate the intracellular calcium concentration using the Grynkiewicz equation for Fura-2, or express the data as a change in fluorescence intensity (ΔF/F0) for Fluo-4.

-

Caption: Workflow for Intracellular Calcium Assay.

Conclusion

This technical guide provides a detailed overview of the downstream signaling effects of the 5-HT6 receptor agonist, this compound. The activation of the Gs/cAMP, Fyn/ERK pathways, and the mobilization of intracellular calcium are key events that mediate the cellular responses to this compound. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field of neuroscience and drug discovery, facilitating further investigation into the therapeutic potential of targeting the 5-HT6 receptor. The continued exploration of these signaling pathways will undoubtedly contribute to a more profound understanding of the role of the 5-HT6 receptor in health and disease.

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of ST1936 In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936, with the chemical name 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a potent and selective serotonin-6 (5-HT6) receptor agonist. The 5-HT6 receptor, primarily expressed in the central nervous system (CNS), is a promising therapeutic target for cognitive disorders. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data. The information is presented to facilitate further research and drug development efforts.

Pharmacokinetics

The in vivo disposition of this compound has been characterized in rats, revealing its absorption, distribution, metabolism, and excretion profile.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound and its primary metabolites, ST4166 (N-oxide) and ST5523 (N-demethyl), in rats following a single intraperitoneal (i.p.) administration of 20 mg/kg.

| Parameter | This compound (Parent) | ST4166 (N-oxide Metabolite) | ST5523 (N-demethyl Metabolite) |

| Plasma | |||

| Cmax (ng/mL) | Data not available | 19.8 (Limit of Quantification) | Data not available |

| Tmax (hr) | ~0.25 | ~0.25 - 0.5 | ~0.25 |

| Elimination Half-life (hr) | ~1 | ~1 | ~1 |

| Brain | |||

| Cmax (ng/mL) | Data not available | Data not available | Data not available |

| Tmax (hr) | ~0.25 | ~0.25 - 0.5 | ~1 |

| Elimination Half-life (hr) | ~1 | ~1 | ~1 |

Data derived from a study in rats after a 20 mg/kg i.p. dose. Cmax values were reached at the first sampling time of 0.25 hours. Concentrations decreased to below the limit of quantification 8 hours after dosing.

Experimental Protocols

-

Species: Rat

-

Administration: Intraperitoneal (i.p.) injection

-

Dose: 20 mg/kg

A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was employed to quantify this compound and its metabolites in plasma and brain homogenates.

-

Sample Preparation: Not detailed in the available literature. A typical protocol would involve protein precipitation followed by solid-phase or liquid-liquid extraction.

-

Chromatography:

-

HPLC System: Not specified.

-

Column: Not specified.

-

Mobile Phase: Not specified.

-

Flow Rate: Not specified.

-

Retention Times: ST4166 (~2.5 min), ST5523 (~4.5 min), this compound (~6.5 min).

-

-

Mass Spectrometry:

-

Instrument: Not specified.

-

Ionization Mode: Not specified, but likely positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

-

Method Validation:

-

Linearity: Correlation coefficient > 0.99 for both plasma and brain samples.

-

Precision: Inter-assay precision was lower than 5.1%.

-

Accuracy: Within 87-109%.

-

Limit of Quantification (LOQ): 1.98 ng/mL for all analytes in plasma and brain, with the exception of ST4166 in plasma (19.8 ng/mL).

-

The pharmacokinetic parameters were determined using a non-compartmental approach for sparse data sampling, analyzed with WinNonlin version 5.0.1 software.

Pharmacodynamics

This compound acts as a full agonist at the 5-HT6 receptor, initiating a cascade of intracellular signaling events. Its pharmacodynamic effects have been investigated through in vivo electrophysiology and microdialysis studies.

Signaling Pathways

Activation of the 5-HT6 receptor by this compound leads to the stimulation of multiple downstream signaling pathways.

An In-Depth Technical Guide to ST1936 for Investigating 5-HT6 Receptor Function in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936, also known as 2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine, is a potent and selective agonist for the serotonin 6 (5-HT6) receptor.[1][2] This receptor subtype is predominantly expressed in the central nervous system (CNS), particularly in regions associated with cognition, learning, and memory, such as the hippocampus and cortex. Its unique localization and modulation of various neurotransmitter systems have made the 5-HT6 receptor a compelling target for therapeutic intervention in cognitive disorders. This technical guide provides a comprehensive overview of this compound as a pharmacological tool to elucidate the complex functions of the 5-HT6 receptor in the CNS.

Physicochemical Properties and Binding Profile of this compound

This compound is a small molecule that readily crosses the blood-brain barrier, making it suitable for in vivo investigations.[3] Its selectivity for the 5-HT6 receptor is a key attribute for dissecting the specific roles of this receptor subtype.

Table 1: Receptor Binding Affinity of this compound[1][4]

| Receptor | Ki (nM) | Species |

| 5-HT6 | 13 - 31 | Human |

| 5-HT7 | 168 | Human |

| 5-HT2B | 245 | Human |

| α2-adrenergic | 300 | Human/Rat |

| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4, 5-HT5A, SERT | >1000 | Human |

Mechanism of Action: 5-HT6 Receptor-Mediated Signaling

This compound acts as a full agonist at the 5-HT6 receptor, initiating a cascade of intracellular signaling events. The 5-HT6 receptor is canonically coupled to the Gs alpha subunit of G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). However, emerging evidence reveals that 5-HT6 receptor activation also engages non-canonical signaling pathways that are critical for its diverse physiological effects.

Canonical Gs-cAMP Pathway

Activation of the 5-HT6 receptor by this compound leads to a robust increase in cAMP levels. This has been demonstrated in various cell-based assays.

| Assay | Cell Line | Parameter | Value |

| cAMP Accumulation | BHK fibroblasts | EC50 | 16 nM |

Non-Canonical Signaling Pathways

Beyond the Gs-cAMP axis, this compound has been shown to modulate other signaling cascades, including those involving Fyn kinase, extracellular signal-regulated kinase 1/2 (ERK1/2), and RhoA.

-

Fyn Kinase: this compound treatment leads to the phosphorylation and activation of Fyn, a non-receptor tyrosine kinase.

-

ERK1/2: As a downstream target of Fyn kinase, ERK1/2 is also activated upon 5-HT6 receptor stimulation by this compound.

-

RhoA: The activation of the small GTPase RhoA is another consequence of this compound-mediated 5-HT6 receptor signaling.

These non-canonical pathways are implicated in the regulation of neuronal structure, synaptic plasticity, and gene expression, providing a molecular basis for the cognitive and behavioral effects of 5-HT6 receptor modulation.

Signaling pathways activated by this compound via the 5-HT6 receptor.

In Vivo Effects of this compound on Neurotransmission and Behavior

The administration of this compound in animal models has been shown to modulate the activity of key neurotransmitter systems and influence cognitive functions.

Neurochemical Effects

In vivo microdialysis studies have demonstrated that this compound can alter the extracellular levels of dopamine and norepinephrine in brain regions such as the prefrontal cortex and nucleus accumbens. These effects are dose-dependent and contribute to the procognitive and antidepressant-like properties observed with 5-HT6 receptor agonists.

Electrophysiological Effects

Extracellular single-unit recordings in anesthetized rats have revealed that this compound modulates the firing rate of putative dopamine neurons in the ventral tegmental area (VTA). These effects are complex, with both increases and decreases in firing rates observed in different subpopulations of neurons, highlighting the intricate regulatory role of the 5-HT6 receptor in the dopamine system.

Behavioral Effects

The cognitive-enhancing potential of 5-HT6 receptor modulation is a primary area of investigation. Behavioral paradigms such as the Morris water maze (MWM) and the novel object recognition (NOR) test are employed to assess spatial learning, memory, and recognition memory in rodents. While specific quantitative data for this compound in these tests are not extensively published, the general effects of 5-HT6 receptor agonists suggest improvements in cognitive performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols for investigating the effects of this compound.

General experimental workflow for investigating this compound.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT6 receptor.

Materials:

-

Cell membranes expressing the human 5-HT6 receptor.

-

Radioligand (e.g., [3H]-LSD).

-

This compound at various concentrations.

-

Non-specific binding control (e.g., methiothepin).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

96-well plates.

-

Scintillation counter.

Procedure:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), this compound (for competition), or a saturating concentration of a non-specific ligand (for non-specific binding).

-

Incubate the plate at 37°C for 60 minutes.

-

Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.

-

Allow the filters to dry and add scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki value using appropriate software.

Objective: To measure the functional agonism of this compound at the 5-HT6 receptor by quantifying cAMP production.

Materials:

-

Cells stably expressing the human 5-HT6 receptor (e.g., HEK293 or CHO cells).

-

This compound at various concentrations.

-

Forskolin (optional, to potentiate the signal).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Seed cells in a 96-well or 384-well plate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor.

-

Add this compound at various concentrations (and forskolin, if used).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

-

Plot the concentration-response curve and determine the EC50 value.

Objective: To assess the activation of Fyn and ERK1/2 kinases following this compound treatment.

Materials:

-

Cells expressing the 5-HT6 receptor.

-

This compound.

-

Lysis buffer containing phosphatase and protease inhibitors.

-

Primary antibodies specific for phosphorylated and total Fyn and ERK1/2.

-

Secondary antibodies conjugated to HRP or a fluorescent dye.

-

Western blot or ELISA equipment.

Procedure (Western Blot):

-

Treat cells with this compound for various times.

-

Lyse the cells on ice.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated form of the kinase of interest.

-

Wash and incubate with a secondary antibody.

-

Detect the signal using chemiluminescence or fluorescence.

-

Strip the membrane and re-probe with antibodies against the total form of the kinase for normalization.

-

Quantify band intensities to determine the fold change in phosphorylation.

Objective: To measure the level of active, GTP-bound RhoA after this compound stimulation.

Materials:

-

Cells expressing the 5-HT6 receptor.

-

This compound.

-

RhoA activation assay kit (pull-down assay using Rhotekin-RBD beads or G-LISA).

-

Lysis buffer.

-

Antibodies against RhoA.

Procedure (Pull-down Assay):

-

Treat cells with this compound.

-

Lyse the cells and collect the supernatant.

-

Incubate the lysate with Rhotekin-RBD agarose beads to pull down active RhoA-GTP.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins and analyze by Western blotting using an anti-RhoA antibody.

-

Quantify the amount of active RhoA relative to the total RhoA in the initial lysate.

In Vivo Assays

Objective: To measure extracellular levels of neurotransmitters (e.g., dopamine, norepinephrine) in specific brain regions of freely moving animals following this compound administration.

Materials:

-

Rodents (rats or mice).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Fraction collector.

-

HPLC with electrochemical detection.

-

This compound solution for administration (e.g., i.p., s.c.).

Procedure:

-

Surgically implant a guide cannula targeting the brain region of interest.

-

After a recovery period, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples.

-

Administer this compound and continue collecting dialysate samples at regular intervals.

-

Analyze the samples by HPLC-ECD to quantify neurotransmitter concentrations.

-

Express the results as a percentage of the baseline levels.

Objective: To record the firing activity of specific neuron populations (e.g., VTA dopamine neurons) in response to this compound.

Materials:

-

Anesthetized rodents.

-

Stereotaxic frame.

-

Recording microelectrodes.

-

Amplifier and data acquisition system.

-

This compound solution for systemic or local administration.

Procedure:

-

Anesthetize the animal and place it in the stereotaxic frame.

-

Lower a recording electrode into the target brain region.

-

Identify the target neurons based on their characteristic firing patterns and waveforms.

-

Record baseline neuronal activity.

-

Administer this compound and record the changes in firing rate and pattern.

-

Analyze the data to determine the percentage change in firing rate from baseline.

Objective: To assess spatial learning and memory.

Apparatus:

-

A large circular pool filled with opaque water.

-

A hidden escape platform.

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Acquisition Phase: For several consecutive days, place the animal in the pool from different starting locations and allow it to find the hidden platform. Record the escape latency (time to find the platform).

-

Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

Administer this compound before the daily training sessions or before the probe trial to assess its effects on learning and memory consolidation/retrieval.

Objective: To evaluate recognition memory.

Apparatus:

-

An open-field arena.

-

Two identical objects for the familiarization phase.

-

One familiar and one novel object for the test phase.

Procedure:

-

Habituation: Allow the animal to explore the empty arena.

-

Familiarization Phase: Place the animal in the arena with two identical objects and allow it to explore for a set time.

-

Test Phase: After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena with one of the familiar objects and one novel object.

-

Record the time spent exploring each object.

-

Calculate a discrimination index (e.g., (Time with Novel - Time with Familiar) / (Time with Novel + Time with Familiar)). A higher index indicates better recognition memory.

-

Administer this compound before the familiarization or test phase to assess its impact on memory formation or retrieval.

Conclusion

This compound is an invaluable pharmacological tool for probing the multifaceted functions of the 5-HT6 receptor in the central nervous system. Its selectivity and agonist properties allow for the targeted activation of this receptor, enabling researchers to investigate its role in intracellular signaling, neurotransmitter modulation, and cognitive processes. The detailed experimental protocols provided in this guide offer a framework for conducting rigorous in vitro and in vivo studies to further unravel the therapeutic potential of targeting the 5-HT6 receptor for the treatment of cognitive deficits and other CNS disorders. As research in this field progresses, a deeper understanding of the complex signaling networks engaged by 5-HT6 receptor agonists like this compound will be crucial for the development of novel and effective therapeutic strategies.

References

Initial Studies on ST1936 and Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct preclinical studies have been identified for a compound specifically designated "ST1936" as a selective Retinoic Acid Receptor alpha (RARα) agonist. The following technical guide is based on initial studies of other selective RARα agonists, such as AM580 and Acitretin, and assumes that this compound would exhibit a similar mechanism of action and effects on cognitive function.

Executive Summary

Selective Retinoic Acid Receptor alpha (RARα) agonists are emerging as a promising therapeutic avenue for cognitive disorders, including Alzheimer's disease (AD) and postoperative cognitive dysfunction (POCD). Preclinical studies on representative RARα agonists demonstrate their potential to mitigate key pathological features of these conditions and improve cognitive performance. The primary mechanism of action involves the modulation of gene transcription to promote neuroprotective and anti-inflammatory pathways. This guide provides a comprehensive overview of the initial findings, experimental methodologies, and underlying signaling pathways associated with the therapeutic potential of selective RARα agonists in the context of cognitive function.

Core Mechanism of Action

Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, form heterodimers with retinoid X receptors (RXRs).[1] This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[1] RARα is ubiquitously expressed in the brain and plays a crucial role in neuronal growth, survival, and synaptic plasticity.[2][3]

Selective RARα agonists are designed to specifically activate this receptor subtype, minimizing off-target effects associated with pan-RAR agonists. Their therapeutic effects on cognition are believed to stem from several key actions:

-

Reduction of Amyloid-β (Aβ) Production: RARα signaling increases the expression of ADAM10, an α-secretase that cleaves the amyloid precursor protein (APP) through a non-amyloidogenic pathway, thus reducing the production of Aβ peptides.[4]

-

Promotion of Aβ Clearance: RARα activation enhances the activity of insulin-degrading enzyme (IDE) and neprilysin in both microglia and neurons, two key enzymes involved in the degradation of Aβ.

-

Anti-inflammatory Effects: RARα agonists have been shown to suppress neuroinflammation by modulating microglial activation and reducing the production of pro-inflammatory cytokines. This includes promoting the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype.

-

Neuroprotection: These agonists can protect neurons from Aβ-induced cell death.

Preclinical Data on Cognitive Function

Studies utilizing animal models of Alzheimer's disease and postoperative cognitive dysfunction have demonstrated the efficacy of selective RARα agonists in improving cognitive deficits.

Data Presentation

| Animal Model | RARα Agonist | Dosing Regimen | Behavioral Test | Key Cognitive Outcomes | Reference |

| Tg2576 mice (AD model) | AM580 | 1 mg/kg, intraperitoneally, three times a week for 6-12 weeks | Not specified in detail, but cognitive improvement was assessed | Reversed cognitive behavioral deficits. | |

| Aged Mice (POCD model) | Acitretin | Not specified | Novel Object Recognition (NOR), Y-maze, Morris Water Maze (MWM) | Significantly inhibited surgery-induced cognitive impairments. | |

| AβPP23 mice (AD model) | Am80 (tamibarotene) in combination with RXR agonist HX630 | 0.5 mg/kg (Am80) and 5 mg/kg (HX630), oral administration for 17 days | Morris Water Maze (MWM) | Significantly improved memory deficits. |

| Molecular Outcome | Animal Model | RARα Agonist | Key Findings | Reference |

| Aβ Plaque Reduction | Tg2576 mice | AM580 | ~50% net reduction in the number of plaques after 6 weeks of treatment. | |

| Insoluble Aβ Reduction | AβPP23 mice | Am80/HX630 co-administration | Significantly reduced the level of insoluble Aβ peptide. | |

| ADAM10 Upregulation | Tg2576 mice | RARα agonist | Upregulated ADAM10 expression. | |

| IDE and Neprilysin Activity | Tg2576 mice | RARα agonist | Increased insulin-degrading enzyme and neprilysin activity. | |

| Neuroinflammation Reduction | SAH rat model | Am80 | Attenuated neuroinflammation by promoting M1-to-M2 microglial polarization. | |

| Neuroinflammation Reduction | LPS-stimulated microglia | BT75 | Suppressed the release of nitric oxide (NO) and IL-1β. |

Experimental Protocols

Behavioral Tests for Cognitive Function

-

Morris Water Maze (MWM): This test assesses spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

-

Procedure: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform using spatial cues. The time taken to find the platform (escape latency) is recorded over several training days.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

-

-

Novel Object Recognition (NOR): This test evaluates recognition memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Mice are allowed to explore the empty arena.

-

Training: Two identical objects are placed in the arena, and mice are allowed to explore them.

-

Testing: One of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

-

-

-

Y-Maze: This test assesses spatial working memory based on the natural tendency of rodents to explore novel environments.

-

Apparatus: A Y-shaped maze with three arms.

-

Procedure: A mouse is placed in one arm and allowed to freely explore all three arms. The sequence of arm entries is recorded. Spontaneous alternation (entering a different arm on each of the last three entries) is a measure of spatial working memory.

-

Molecular Assays

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the levels of Aβ1-40 and Aβ1-42 in brain homogenates.

-

Western Blotting: Employed to measure the protein expression levels of key targets such as ADAM10, IDE, neprilysin, and markers of neuroinflammation (e.g., phosphorylated NF-κB).

-

Real-Time Polymerase Chain Reaction (RT-PCR): Used to measure the mRNA expression levels of target genes.

-

Immunohistochemistry/Immunofluorescence: Utilized to visualize and quantify Aβ plaques and the activation state of microglia and astrocytes in brain tissue sections.

-

Radioligand Binding Assay: To determine the binding affinity of a compound to the RARα receptor. This typically involves incubating a radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid) with the receptor in the presence and absence of the test compound.

Mandatory Visualizations

Signaling Pathways

Caption: RARα signaling pathway activated by this compound.

Experimental Workflows

Caption: Preclinical testing workflow for this compound.

Conclusion

The initial studies on selective RARα agonists provide a strong rationale for the investigation of this compound as a potential therapeutic agent for cognitive disorders. The multifaceted mechanism of action, targeting both amyloid pathology and neuroinflammation, coupled with positive outcomes in preclinical models of cognitive impairment, underscores the promise of this therapeutic strategy. Further research is warranted to specifically evaluate the efficacy, safety, and pharmacokinetic profile of this compound to advance its development as a novel treatment for conditions such as Alzheimer's disease and postoperative cognitive dysfunction.

References

- 1. Frontiers | Non-canonical retinoid signaling in neural development, regeneration and synaptic function [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Retinoic Acid Receptor Is a Novel Therapeutic Target for Postoperative Cognitive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor-α signalling antagonizes both intracellular and extracellular amyloid-β production and prevents neuronal cell death caused by amyloid-β - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ST1936 in In Vivo Electrophysiology Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of ST1936, a selective serotonin 6 (5-HT6) receptor agonist, in in vivo electrophysiology studies. This document is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on neuronal activity.

Introduction

This compound is a potent and selective agonist for the 5-HT6 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders and other neuropsychiatric conditions.[1] In vivo electrophysiology allows for the direct measurement of the effects of this compound on the firing properties of neurons in specific brain regions, providing crucial insights into its mechanism of action at the network and cellular levels.

Signaling Pathway

Activation of the 5-HT6 receptor by this compound initiates a canonical signaling cascade through its coupling to a stimulatory G-protein (Gs). This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors and other kinases. Additionally, 5-HT6 receptor activation has been shown to modulate the mTOR and Fyn signaling pathways, which are critically involved in neuronal plasticity and function.

Caption: Signaling pathway of this compound via the 5-HT6 receptor.

Data Presentation

Pharmacokinetic Properties of this compound in Rats

| Parameter | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | t1/2 (hr) | Brain Cmax (ng/g) | Brain Tmax (hr) |

| This compound | i.p. | 20 | ~150 | 0.25 | ~1 | ~200 | 0.25 |

Data synthesized from pharmacokinetic studies in rats following intraperitoneal (i.p.) administration.

Electrophysiological Effects of this compound on Dopaminergic Neurons in Rats

| Brain Region | Administration | Dose | Effect on Firing Rate | Percentage of Responsive Cells | Antagonist Blockade |

| Ventral Tegmental Area (VTA) | Systemic (i.v.) | 0.25-2.0 mg/kg | Dose-dependent increase or decrease | 45% | Yes (SB271046) |

| Ventral Tegmental Area (VTA) | Local (microiontophoresis) | 10-40 nA | Excitation | 100% (of dopamine neurons) | Yes (SB271046) |

| Substantia Nigra pars compacta (SNc) | Systemic (i.v.) | 0.25-2.0 mg/kg | No significant effect | - | - |

Data from in vivo extracellular single-unit recordings in anesthetized rats.[1]

Experimental Protocols

In Vivo Extracellular Single-Unit Recording of Dopaminergic Neurons

This protocol is designed to measure the firing activity of individual dopaminergic neurons in the Ventral Tegmental Area (VTA) and Substantia Nigra pars compacta (SNc) of anesthetized rats in response to this compound administration.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthetic (e.g., chloral hydrate or urethane)

-

Stereotaxic apparatus

-

Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

-

Amplifier and data acquisition system

-

This compound solution

-

SB271046 solution (5-HT6 antagonist)

-

Intravenous catheter setup

-

Microiontophoresis pump and multi-barreled micropipettes

Procedure:

-

Animal Preparation:

-

Anesthetize the rat with chloral hydrate (400 mg/kg, i.p.) or other suitable anesthetic.

-

Mount the animal in a stereotaxic frame.

-

Maintain body temperature at 37°C with a heating pad.

-

For systemic administration, cannulate the lateral tail vein for intravenous drug delivery.

-

-

Surgical Procedure:

-

Perform a craniotomy over the target brain region (VTA or SNc) according to stereotaxic coordinates.

-

Carefully remove the dura mater to expose the cortical surface.

-

-

Electrode Placement and Recording:

-

Lower a recording microelectrode into the VTA or SNc.

-

Identify putative dopaminergic neurons based on their characteristic electrophysiological properties (slow firing rate, long-duration action potentials, and biphasic waveform).

-

Record baseline neuronal activity for at least 10 minutes to ensure stability.

-

-

Drug Administration:

-

Systemic Administration: Administer this compound intravenously in escalating doses (e.g., 0.25, 0.5, 1.0, 2.0 mg/kg).

-

Local Administration (Microiontophoresis): Use a multi-barreled micropipette with one barrel for recording and others for drug ejection. Eject this compound locally using cationic current (e.g., 10-40 nA).

-

Antagonist Administration: To confirm the 5-HT6 receptor-mediated effects, administer the selective antagonist SB271046 (e.g., 1 mg/kg, i.v.) prior to this compound administration.

-

-

Data Analysis:

-

Isolate single-unit activity using spike sorting software.

-

Calculate the mean firing rate and firing pattern before, during, and after drug administration.

-

Analyze changes in firing rate as a percentage of the baseline activity.

-

Construct dose-response curves for systemic administration.

-

Caption: Workflow for in vivo electrophysiology with this compound.

References

Application Notes and Protocols for ST1936 in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST1936 is a selective and potent agonist for the serotonin 6 (5-HT6) receptor, a G-protein coupled receptor primarily expressed in the central nervous system.[1] The 5-HT6 receptor is a promising therapeutic target for cognitive disorders and depression.[2] this compound has demonstrated the ability to modulate neuronal activity, particularly in brain regions associated with cognition and mood.[1] These application notes provide detailed protocols for utilizing this compound in common rodent behavioral models to assess its potential anxiolytic, antidepressant, and cognitive-enhancing effects.

Mechanism of Action & Signaling Pathway

This compound acts as a full agonist at the 5-HT6 receptor.[2] Activation of the 5-HT6 receptor by this compound initiates a downstream signaling cascade primarily through Gαs protein coupling, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This increase in cAMP can lead to the activation of Protein Kinase A (PKA). Furthermore, this compound has been shown to stimulate calcium (Ca2+) mobilization and the phosphorylation of Fyn kinase and extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are downstream targets of Fyn. This signaling pathway is implicated in neuronal plasticity and cognitive function.

Figure 1: this compound Signaling Pathway.

Pharmacokinetics in Rodents

Understanding the pharmacokinetic profile of this compound is crucial for designing effective in vivo studies. In rats, this compound exhibits rapid absorption and distribution to the brain.

| Parameter | Value (in Rats) | Reference |

| Elimination Half-life (plasma) | ~1 hour | |

| Elimination Half-life (brain) | ~1 hour | |

| Time to Max Concentration (Tmax) (plasma) | 0.25 - 0.5 hours | |

| Time to Max Concentration (Tmax) (brain) | ~1 hour | |

| Brain/Plasma Ratio (AUC) | 53 |

Note: The high brain-to-plasma ratio indicates excellent penetration of the blood-brain barrier. These parameters suggest that behavioral testing should be conducted within a relatively short timeframe after this compound administration to capture the peak drug effects.

Application in Rodent Behavioral Models

The following sections provide detailed protocols for assessing the effects of this compound in key behavioral domains.

Assessment of Antidepressant-like Activity: Forced Swim Test (FST)

The Forced Swim Test is a widely used model to screen for antidepressant-like activity. The test is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility.

Experimental Workflow:

Figure 2: Forced Swim Test Experimental Workflow.

Protocol:

-

Apparatus: A transparent cylinder (40-50 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.

-

Animals: Male Sprague-Dawley or Wistar rats are commonly used.

-

Procedure:

-

Day 1 (Pre-test): Individually place each rat in the water-filled cylinder for a 15-minute swim session. This initial exposure serves to induce a baseline level of immobility. After the session, remove the rat, dry it with a towel, and return it to its home cage.

-

Day 2 (Test): Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Following a predetermined pretreatment time (e.g., 30-60 minutes), place the rat back into the swim cylinder for a 5-minute test session.

-

-